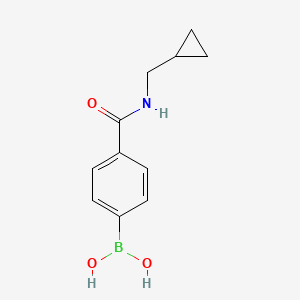

(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropylmethyl carbamoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Intermediate: This can be achieved through the hydroboration of an appropriate phenyl derivative, followed by oxidation to yield the boronic acid.

Introduction of the Cyclopropylmethyl Carbamoyl Group: This step involves the reaction of the phenylboronic acid intermediate with cyclopropylmethyl isocyanate under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield the corresponding borane derivative.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various substituted phenylboronic acids.

Applications De Recherche Scientifique

(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent and can be exploited for various applications, such as targeted drug delivery and molecular recognition. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols, which can be reversed under acidic conditions .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.

4-Formylphenylboronic Acid: Contains a formyl group instead of the cyclopropylmethyl carbamoyl group, used in similar applications but with different reactivity profiles.

3-Formylphenylboronic Acid: Another analog with the formyl group in a different position on the phenyl ring, affecting its chemical behavior.

Uniqueness: (4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid is unique due to the presence of the cyclopropylmethyl carbamoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.

Activité Biologique

(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C12H16BNO2, and it features a boronic acid functional group attached to a phenyl ring with a cyclopropylmethyl carbamoyl substituent. This structure is significant as it influences the compound's reactivity and interactions with biological targets.

Boronic acids, including this compound, primarily exert their biological effects through interactions with diols and other nucleophilic groups in biomolecules. The boron atom can form reversible covalent bonds with hydroxyl groups, which is crucial for the modulation of enzyme activities and receptor interactions. This property is particularly important in the context of glycoproteins and glycolipids, where boronic acids can selectively bind to sialic acids on cell surfaces, influencing various cellular processes such as signaling and adhesion .

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties through the inhibition of specific enzymes involved in tumor growth. For instance, compounds structurally similar to this compound have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells .

Case Study:

A study investigating the SAR of boronic acid derivatives found that modifications at the phenolic position significantly affected their potency against cancer cell lines. The introduction of bulky groups like cyclopropylmethyl enhanced the compound's ability to penetrate cellular membranes and interact with target proteins .

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. The ability of these compounds to inhibit bacterial growth has been linked to their interaction with essential bacterial enzymes. For example, certain boronic acids have been shown to disrupt peptidoglycan synthesis in bacterial cell walls .

Data Table: Antimicrobial Activity of Boronic Acids

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Phenylboronic acid | S. aureus | 64 |

| Benzoxaborole | Pseudomonas aeruginosa | 16 |

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the substituents on the boronic acid core can significantly alter biological activity. For this compound, the cyclopropylmethyl group appears to enhance binding affinity for certain targets compared to simpler alkyl groups.

Key Findings:

Propriétés

IUPAC Name |

[4-(cyclopropylmethylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c14-11(13-7-8-1-2-8)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,1-2,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKCMWAYHJQWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.